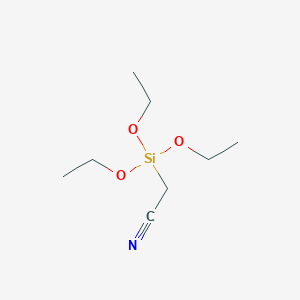

(Triethoxysilyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-triethoxysilylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHKQIOOIQZAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC#N)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623392 | |

| Record name | (Triethoxysilyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-94-7 | |

| Record name | (Triethoxysilyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master Guide: 3-(Triethoxysilyl)propionitrile (CAS 919-31-3)

Synonyms: (2-Cyanoethyl)triethoxysilane; (Triethoxysilyl)acetonitrile (Commercial misnomer); TESPN.

Part 1: Executive Summary & Strategic Value

3-(Triethoxysilyl)propionitrile (CAS 919-31-3) is a bifunctional organosilane characterized by a hydrolyzable triethoxysilyl tail and a polar, chemically versatile nitrile (cyano) headgroup. While frequently cataloged under the trade name "(Triethoxysilyl)acetonitrile," the chemical structure is strictly 3-(Triethoxysilyl)propanenitrile (or 2-cyanoethyltriethoxysilane).

Its strategic value in modern drug development and materials science lies in its high dipole moment and electrochemical stability . Unlike amine-functionalized silanes (e.g., APTES), the nitrile group is non-basic and chemically robust, making it a critical precursor for:

-

High-Voltage Solid Electrolytes: Enhancing the anodic stability of solid polymer electrolytes (SPEs) in Li-ion batteries (>4.5 V).

-

Dipolar Surface Modification: Creating intermediate polarity surfaces for chromatography (Cyano-phase HPLC) and selective adsorption in drug purification.

-

Linker Chemistry: Serving as a "masked" amine; the nitrile group can be reduced to a primary amine post-surface grafting, avoiding the self-polymerization issues common with direct amino-silane deposition.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values from industrial certificates of analysis (CoA) and thermodynamic literature.

| Property | Value | Technical Note |

| CAS Number | 919-31-3 | Unique Identifier |

| Molecular Formula | MW: 217.34 g/mol | |

| Structure | Beta-cyanoethyl substitution | |

| Appearance | Colorless, transparent liquid | Hygroscopic |

| Boiling Point | 224–225 °C | High thermal stability |

| Density | 0.979 g/mL (at 25 °C) | Slightly less dense than water |

| Refractive Index | - | |

| Flash Point | ~70–80 °C (Closed Cup) | Combustible (Class IIIA) |

| Solubility | Soluble in alcohols, ketones, toluene | Reacts with water (Hydrolysis) |

Part 3: Synthesis & Reactivity Logic

Synthesis Pathway

The industrial production of CAS 919-31-3 utilizes platinum-catalyzed hydrosilylation . This route is preferred over nucleophilic substitution due to the sensitivity of the Si-OEt bonds to strong nucleophiles.

Figure 1: Industrial synthesis route via hydrosilylation. The anti-Markovnikov addition ensures the silicon attaches to the terminal carbon, preserving the ethyl spacer.

Reactivity Profile

The compound exhibits dual reactivity:[1][2]

-

Inorganic End (Silane): Undergoes hydrolysis to form silanols (

), which condense to form siloxane networks ( -

Organic End (Nitrile):

-

Reduction: Converts to primary amine (

) using -

Hydrolysis: Converts to carboxylic acid (

) under strong acid/base reflux.

-

Part 4: Applications in Drug Development & Materials

"Cyano-Phase" Chromatography & Purification

In drug discovery, separating polar pharmacophores requires stationary phases with intermediate polarity.

-

Mechanism: The cyano group possesses a strong dipole moment interacting with

-electron rich analytes (e.g., aromatics). -

Advantage: Unlike silica (too polar) or C18 (too non-polar), CAS 919-31-3 modified surfaces offer "orthogonal selectivity," crucial for purifying complex alkaloid mixtures or synthetic intermediates.

High-Voltage Solid Electrolytes (Batteries)

A critical emerging application is in Solid Polymer Electrolytes (SPEs) .

-

Problem: Standard polyethylene oxide (PEO) electrolytes degrade above 4.0 V.

-

Solution: Grafting CAS 919-31-3 onto silica nanoparticles creates a "functional filler." The electron-withdrawing nitrile group lowers the HOMO energy level of the electrolyte system, stabilizing it against oxidation up to 5.0 V . This is vital for next-gen high-energy-density batteries powering medical devices.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Controlled Surface Silanization of Silica/Glass

Objective: Create a dense, monolayer-equivalent cyano-functionalized surface.

Validation Principle: Contact angle measurement (Target: ~60-70° for cyano surfaces) or FTIR (Peak at 2250 cm⁻¹ for

Reagents:

-

Anhydrous Ethanol (99.5%)

-

Deionized Water

-

Acetic Acid (Glacial)

Workflow:

Figure 2: Step-by-step surface functionalization workflow.

Detailed Steps:

-

Hydrolysis Solution Prep: Mix Ethanol (95 mL) and Water (5 mL). Adjust pH to 4.5–5.0 using Acetic Acid. Note: Acid catalysis promotes hydrolysis over condensation, ensuring monomeric silanols are available for grafting.

-

Silane Addition: Add CAS 919-31-3 to the solution to achieve a 2% (v/v) concentration. Stir for 15 minutes.

-

Grafting: Immerse the clean, hydroxyl-rich substrate (glass slides, silica beads) into the solution. Incubate for 2–4 hours at room temperature with gentle agitation.

-

Rinsing (Critical): Remove substrate and rinse sequentially with ethanol, water, and ethanol again. Causality: This removes physisorbed (non-covalently bonded) silane oligomers that would otherwise cause surface roughness and instability.

-

Curing: Bake the substrate at 110 °C for 60 minutes . Mechanism: Heat drives the condensation reaction (

), forming a permanent covalent bond.

Part 6: Safety & Handling (Trustworthiness)

-

Hazard Classification:

-

Combustible Liquid: Keep away from heat/sparks.

-

Irritant: Causes skin and serious eye irritation.

-

-

Toxicity Note: While it contains a nitrile group, it does not spontaneously release cyanide ions under normal storage. However, thermal decomposition (fire) can release Hydrogen Cyanide (HCN), Carbon Monoxide (CO), and Nitrogen Oxides (NOx).

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent moisture ingress. Moisture causes polymerization (cloudiness), rendering the reagent useless.

References

-

Fisher Scientific. (2025). (2-Cyanoethyl)triethoxysilane Safety Data Sheet. Retrieved from

-

Sigma-Aldrich. (2025). 3-(Triethoxysilyl)propionitrile Product Specification & Applications. Retrieved from

-

PubChem. (2025).[6] (Triethoxysilyl)acetonitrile Compound Summary (CID 22186534). National Library of Medicine.[7] Retrieved from

-

Wu, H., et al. (2013).[3] "Silica nanoparticles as carriers of antifouling ligands for PVDF ultrafiltration membranes." Journal of Membrane Science, 433, 135-151.[3]

-

Jeon, S., et al. (2013).[3] "Quasi-solid state electrolytes with silica nanomaterial for high efficiency dye-sensitized solar cells." Rapid Communication in Photoscience, 2(3), 85-88.[3]

-

NIST. (2025). Propanenitrile, 3-(triethoxysilyl)- Mass Spectrum and Properties. NIST Chemistry WebBook. Retrieved from

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. 3-(Triethoxysilyl)propionitrile 97 919-31-3 [sigmaaldrich.com]

- 4. 3-(Triethoxysilyl)propionitrile | CAS 919-31-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-(triethoxysilyl)propionitrile [stenutz.eu]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 3-(Triethoxysilyl)propionitrile - Pharos [pharos.habitablefuture.org]

3-cyanopropyltriethoxysilane vs 3-(triethoxysilyl)propionitrile synonyms

Topic: 3-cyanopropyltriethoxysilane vs. 3-(triethoxysilyl)propionitrile: A Technical Guide to Nomenclature, Stability, and Application

Executive Summary

In the field of organosilane surface modification, precision in nomenclature is critical. 3-Cyanopropyltriethoxysilane and 3-(triethoxysilyl)propionitrile are frequently conflated due to loose commercial naming conventions, yet they are distinct chemical entities with different spacer lengths, stability profiles, and applications.

This guide serves as a definitive technical resource to distinguish these two compounds. The primary distinction lies in the alkyl linker length: 3-cyanopropyltriethoxysilane possesses a propyl (C3) spacer, making it the industry standard for stable "Cyanopropyl" HPLC phases and surface coatings. 3-(triethoxysilyl)propionitrile (often correctly termed 2-cyanoethyltriethoxysilane) possesses an ethyl (C2) spacer, rendering it susceptible to base-catalyzed

Chemical Identity & Nomenclature

The confusion stems from the naming of the nitrile-containing chain. "Propionitrile" (3 carbons total) implies that if the silyl group is attached, the resulting spacer depends on the numbering convention used.

-

3-Cyanopropyltriethoxysilane (Standard): A 3-carbon propyl chain connects the silicon atom to the cyano group.

-

3-(Triethoxysilyl)propionitrile (Variant): A 2-carbon ethyl chain connects the silicon atom to the cyano group (derived from adding a silyl group to the 3-position of propionitrile).

Comparative Identity Table

| Feature | 3-Cyanopropyltriethoxysilane | 3-(Triethoxysilyl)propionitrile |

| CAS Number | 1067-47-6 | 919-31-3 |

| Common Name | Cyanopropyl silane | 2-Cyanoethyl silane |

| Spacer Length | Gamma ( | Beta ( |

| Formula | ||

| Molecular Weight | 231.36 g/mol | 217.34 g/mol |

| Structure | ||

| Boiling Point | 100-101 °C @ 6 mmHg | 224 °C (Atmospheric) |

| Primary Use | HPLC Stationary Phases, Adhesion Promoters | Specialized Electrolytes, Lab Synthesis |

Visualizing the Structural Difference

Caption: Structural comparison highlighting the critical spacer length difference (Gamma-propyl vs. Beta-ethyl).

Physicochemical Properties

| Property | 3-Cyanopropyltriethoxysilane | 3-(Triethoxysilyl)propionitrile |

| Density | 0.966 g/mL | 0.979 g/mL |

| Refractive Index | 1.417 | 1.414 |

| Flash Point | > 98 °C | 86 °C |

| Hydrolytic Sensitivity | Reacts slowly with moisture | Reacts with moisture |

| Solubility | Soluble in alcohols, aromatics, aliphatics | Soluble in alcohols, aromatics |

Mechanism of Action & Stability Analysis

This section details why the Gamma-silane (3-Cyanopropyl) is the preferred choice for robust applications, utilizing the "Beta-Effect" principle.

The Silanization Workflow

Both molecules undergo the standard hydrolysis and condensation mechanism to bond with inorganic substrates (Silica, Glass, Aluminum).

-

Hydrolysis : Ethoxy groups are hydrolyzed to silanols (

) by adventitious water or added water. -

Hydrogen Bonding : Silanols physically adsorb to surface hydroxyls.

-

Condensation : Thermal curing drives water elimination, forming covalent siloxane bonds (

).

Critical Stability Insight: The Beta-Elimination Risk

The most significant technical differentiator is the stability of the

-

3-Cyanopropyl (Gamma-spacer): The cyano group is separated from the silicon by three carbons. The inductive electron-withdrawing effect of the nitrile is dampened by the distance. The

bond is thermally and hydrolytically stable. -

3-(Triethoxysilyl)propionitrile (Beta-spacer): The cyano group is on the beta-carbon relative to silicon. In basic conditions (high pH), the strong electron-withdrawing nature of the nitrile group facilitates

-elimination . Hydroxide ions can attack the silicon, leading to the cleavage of the

Implication: If your application involves basic buffers (common in HPLC) or alkaline catalysis, you must use the 3-Cyanopropyl variant (CAS 1067-47-6) . The propionitrile variant will degrade, stripping the functional layer from the surface.

Caption: Mechanism of base-catalyzed beta-elimination in 2-cyanoethyl silanes, leading to coating failure.

Applications

Chromatography (HPLC)

-

Standard: 3-Cyanopropyltriethoxysilane is the precursor for "Cyanopropyl" or "CN" stationary phases.

-

Function: Provides a polar phase with unique selectivity (dipole-dipole interactions) distinct from C18 or Silica.

-

Why: The C3 spacer ensures the column can withstand mobile phases across a broader pH range (typically pH 2–8) without ligand shedding.

Surface Modification

-

Adhesion Promotion: Used to promote adhesion between polar polymers (polyimides, epoxies) and inorganic substrates. The nitrile group can hydrolyze to a carboxylic acid or reduce to an amine for further reactivity.

-

Battery Electrolytes: The 3-(triethoxysilyl)propionitrile (C2 spacer) variant appears in niche literature regarding solid-state electrolytes, where its specific dielectric properties are studied, but it is rarely used for structural surface bonding.

Experimental Protocol: Surface Silanization

Objective: Functionalize a silica surface with 3-Cyanopropyltriethoxysilane (CAS 1067-47-6) to create a polar, dipole-active surface.

Reagents:

-

3-Cyanopropyltriethoxysilane (98%+)

-

Anhydrous Toluene or Ethanol (95%)

-

Acetic Acid (Catalyst)

Protocol:

-

Substrate Prep: Clean silica/glass with Piranha solution (

, 3:1) for 30 mins. Rinse extensively with DI water and dry at 120°C. -

Solution Prep: Prepare a 2% (v/v) solution of silane in Ethanol (95%).

-

Hydrolysis: Adjust pH to 4.5–5.5 using Acetic Acid. Stir for 5–10 minutes to initiate hydrolysis of ethoxy groups.

-

Note: Do not let stand too long (<1 hr) to prevent self-polymerization in solution.

-

-

Deposition: Immerse the substrate in the solution for 1–2 hours at room temperature with gentle agitation.

-

Rinsing: Remove substrate and rinse twice with fresh ethanol to remove physisorbed (non-covalently bonded) silane.

-

Curing: Bake the substrate at 110°C for 30–60 minutes. This step is crucial to drive the condensation reaction (

).

Safety & Handling

-

Hazard Class: Both are Irritants.

-

Inhalation: Avoid inhaling vapors.[1] Use in a fume hood.

-

Moisture Sensitivity: Store under nitrogen or argon. Exposure to moisture leads to polymerization (cloudiness) and loss of reactivity.

-

Specific Risk: 3-(Triethoxysilyl)propionitrile releases acrylonitrile (highly toxic) if subjected to strong bases or thermal decomposition.

References

-

PubChem. (n.d.). 3-Cyanopropyltriethoxysilane (CAS 1067-47-6).[2][3] National Library of Medicine. Retrieved from [Link]

-

Gelest, Inc. (2008).[4] Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Retrieved from [Link]

- Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778. (Foundational text on Gamma vs. Beta silane stability).

-

ChromTech. (n.d.). HPLC Stationary Phase Selection Guide. Retrieved from [Link]

Sources

- 1. (2-Cyanoethyl)triethoxysilane, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 1067-47-6: 3-Cyanopropyltriethoxysilane | CymitQuimica [cymitquimica.com]

- 3. 3-Cyanopropyltriethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. gelest.com [gelest.com]

An In-depth Technical Guide to the Solubility of (Triethoxysilyl)acetonitrile in Ethanol and Toluene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and reactivity of (Triethoxysilyl)acetonitrile in two common organic solvents: ethanol and toluene. As a bifunctional molecule with both a reactive silane and a polar nitrile group, its behavior in protic and aprotic non-polar solvents is of significant interest for applications ranging from surface modification and nanoparticle functionalization to its use as a chemical intermediate. This document moves beyond a simple solubility statement to explore the underlying chemical principles and provide actionable experimental protocols for researchers.

Executive Summary: A Tale of Two Solvents

The solubility of (Triethoxysilyl)acetonitrile presents a fascinating dichotomy when comparing a protic solvent like ethanol and an aprotic, non-polar solvent like toluene.

-

In Toluene: (Triethoxysilyl)acetonitrile is expected to be readily soluble, forming a stable solution. The primary intermolecular forces at play are van der Waals interactions between the non-polar solvent and the organic functionalities of the silane. The determination of its solubility in toluene is a straightforward process of measuring the concentration of a saturated solution.

-

In Ethanol: The situation is far more complex. While initial miscibility is likely due to the polarity of the nitrile group and potential hydrogen bonding, the triethoxysilyl group will readily react with ethanol. This process, known as alcoholysis or transesterification, and potential hydrolysis if water is present, means that a true, stable solubility value is not attainable. Instead, one must consider the kinetics of the reaction and the changing chemical nature of the solute over time. This guide will detail the expected reactions and provide methods to characterize this dynamic system.

Theoretical Framework: Understanding the Intermolecular Forces and Reactivity

Solubility in Toluene: A Case of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for understanding the solubility of (Triethoxysilyl)acetonitrile in toluene.[1] Toluene is a non-polar, aromatic hydrocarbon. (Triethoxysilyl)acetonitrile, while possessing a polar nitrile group, has significant non-polar character due to its ethyl groups and the overall molecular structure. The dissolution process is driven by favorable van der Waals forces between the toluene molecules and the organic substituents of the silane.

Reactivity in Ethanol: The Protic Solvent Challenge

Ethanol is a polar, protic solvent capable of hydrogen bonding. The triethoxy groups on the silicon atom of (Triethoxysilyl)acetonitrile are susceptible to nucleophilic attack by the hydroxyl group of ethanol. This can lead to two primary reactions:

-

Alcoholysis (Transesterification): The ethoxy groups on the silane can be exchanged with the ethoxy groups from the solvent. In this specific case, since the solvent and the leaving groups are the same, this is a degenerate reaction but is still part of the dynamic equilibrium.

-

Hydrolysis and Condensation: If trace amounts of water are present in the ethanol, the triethoxysilyl groups will hydrolyze to form silanol groups (Si-OH).[2] These silanols are highly reactive and will readily condense with other silanols or unreacted alkoxysilanes to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[2][3] This process is catalyzed by both acids and bases.[2]

The consequence of these reactions is that (Triethoxysilyl)acetonitrile is not stable in ethanol. Any attempt to measure its solubility will be complicated by the continuous conversion of the parent molecule into other species. Therefore, the focus shifts from determining a static solubility to characterizing the rate of reaction and the nature of the resulting solution.

Experimental Protocols: A Practical Guide for the Laboratory

The following protocols provide a framework for the experimental determination of solubility and reactivity. Researchers should adapt these methods based on the specific equipment and safety protocols of their laboratory.

Determining the Solubility of (Triethoxysilyl)acetonitrile in Toluene

This protocol outlines a method for determining the concentration of a saturated solution of (Triethoxysilyl)acetonitrile in toluene at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of (Triethoxysilyl)acetonitrile to a known volume of toluene in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to settle, or use centrifugation to separate the undissolved (Triethoxysilyl)acetonitrile.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant.

-

Quantify the concentration of (Triethoxysilyl)acetonitrile in the supernatant using an appropriate analytical technique. Gas chromatography (GC) with a suitable internal standard is a recommended method. Alternatively, quantitative ¹H NMR spectroscopy can be employed.[4][5][6]

-

Diagram of Experimental Workflow for Solubility Determination in Toluene

Caption: Workflow for determining the solubility of (Triethoxysilyl)acetonitrile in toluene.

Characterizing the Reactivity and Miscibility of (Triethoxysilyl)acetonitrile in Ethanol

This protocol focuses on observing the chemical changes over time when (Triethoxysilyl)acetonitrile is mixed with ethanol.

Methodology:

-

Preparation of the Mixture:

-

In a dry, sealed container, mix known volumes or masses of (Triethoxysilyl)acetonitrile and anhydrous ethanol.

-

-

Time-Course Analysis:

-

At regular time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the mixture.

-

-

Spectroscopic Monitoring:

-

Analyze each aliquot using techniques that can monitor the disappearance of the starting material and the appearance of new species.

-

²⁹Si NMR Spectroscopy: This is a powerful technique to observe the changes in the silicon environment, allowing for the identification of the starting trialkoxysilane, intermediate silanols, and condensed siloxane species.[7][8]

-

¹H NMR Spectroscopy: Can be used to monitor the changes in the ethoxy groups and the formation of ethanol as a byproduct of hydrolysis (if water is present).

-

FTIR Spectroscopy: Can track the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

-

-

Diagram of the Reaction Pathway in Ethanol

Caption: Simplified reaction pathway of (Triethoxysilyl)acetonitrile in the presence of ethanol and trace water.

Data Presentation: A Comparative Overview

As no definitive quantitative solubility data for (Triethoxysilyl)acetonitrile is publicly available, the following table presents a hypothetical but realistic comparison based on the principles discussed. This serves as a template for researchers to populate with their own experimental data.

| Solvent | Expected Solubility/Miscibility | Key Considerations |

| Toluene | High solubility | Stable solution, solubility is temperature-dependent. |

| Ethanol | Initially miscible, but chemically reactive | The solute reacts with the solvent, leading to the formation of new chemical species. A stable solubility value cannot be determined. |

Conclusion for the Practicing Scientist

The solubility of (Triethoxysilyl)acetonitrile is highly dependent on the nature of the solvent. In non-polar, aprotic solvents like toluene, it is expected to be highly soluble and stable, making it a suitable solvent for formulations and reactions where the integrity of the silane is crucial.

In contrast, in protic solvents like ethanol, (Triethoxysilyl)acetonitrile is reactive. This reactivity, leading to hydrolysis and condensation, is a critical consideration for any application involving alcoholic solvents. While this may be an undesirable side reaction in some cases, it can be leveraged in others, such as in sol-gel processes where the controlled formation of siloxane networks is the desired outcome.[3]

Researchers and drug development professionals must therefore carefully consider the solvent system for their specific application. The experimental protocols provided in this guide offer a starting point for a thorough characterization of the solubility and reactivity of (Triethoxysilyl)acetonitrile, enabling its effective and informed use in scientific research and development.

References

-

Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. (2014). Academic Journals. [Link]

-

New selective method for quantification of organosilanol groups in silicone pre-elastomers. (n.d.). PubMed. [Link]

-

Miscibility. (n.d.). Wikipedia. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). ACS Publications. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). PubMed. [Link]

-

DETERMINATION OF THE LIQUID – VAPOUR EQUILIBRIUM IN A BINARY SYSTEM OF MISCIBLE LIQUIDS. (n.d.). Charles University. [Link]

-

The Effect of Pressure on Liquid Miscibility. (n.d.). ACS Publications. [Link]

-

Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. (2015). ACS Publications. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). europepmc.org. [Link]

-

Experimental Data of Fluid Phase Equilibria- Correlation and Prediction Models: A Review. (n.d.). MDPI. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest. [Link]

-

Study on some alkoxysilanes used for hydrophobation and protection of wood against decay. (2009). International Biodeterioration & Biodegradation. [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. [Link]

-

Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. (2008). ResearchGate. [Link]

-

(Triethoxysilyl)acetonitrile. (n.d.). PubChem. [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gelest.com [gelest.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.york.ac.uk [pure.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Hydrolytic Stability of Nitrile-Functionalized Silanes

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Research Scientists, Process Chemists, and Drug Development Professionals.

Mechanisms, Failure Modes, and Stabilization Strategies

Executive Summary

Nitrile-functionalized silanes (e.g., 3-cyanopropyltriethoxysilane) are critical surface modifiers in drug development, particularly for creating polar-embedded stationary phases in HPLC and functionalizing biosensors. They offer unique dipolar selectivity distinct from alkyl (C18) phases. However, their deployment is often plagued by hydrolytic instability , leading to retention drift and method failure.

This guide deconstructs the dual failure modes of these systems: ligand detachment (siloxane hydrolysis) and functional group conversion (nitrile hydrolysis). It provides evidence-based protocols for synthesizing sterically protected surfaces that withstand aggressive pH conditions (pH 2–8), ensuring data integrity in pharmaceutical R&D.

The Stability Paradox: Wetting vs. Shielding

Unlike hydrophobic C18 phases that repel water, the polar nitrile group facilitates surface wetting. While beneficial for chromatography, this "wetting" effect recruits water molecules directly to the siloxane anchor points, accelerating hydrolysis.

2.1 The Two Modes of Degradation

Researchers must distinguish between the loss of the ligand and the chemical change of the ligand.

| Failure Mode | Mechanism | Trigger Conditions | Consequence |

| Type I: Ligand Detachment (Primary Failure) | Hydrolysis of the Si-O-Si (siloxane) bond anchoring the silane to the silica surface. | Acidic (pH < 3) or Basic (pH > 7.5) mobile phases; High water content. | Loss of Retention: The ligand falls off. The column "bleeds" organic carbon. |

| Type II: Nitrile Hydrolysis (Secondary Failure) | Chemical conversion of the -CN group to an Amide (-CONH₂) and then to Carboxylic Acid (-COOH). | Extreme pH (< 1 or > 9) + Heat (> 60°C). | Selectivity Shift: The surface becomes acidic/ionic. Peak tailing for basic drugs increases. |

2.2 Mechanistic Visualization

The following diagram illustrates the competing hydrolysis pathways and the role of steric protection.

Caption: Figure 1. Competing degradation pathways. Type I (Siloxane cleavage) is the dominant failure mode in standard applications, blocked effectively by steric side groups.

Strategic Stabilization: The "Steric" Solution

Standard cyanopropyl silanes (e.g., 3-cyanopropyltriethoxysilane) lack protection around the silicon atom. To achieve hydrolytic stability comparable to C18 phases, you must use Sterically Protected Silanes .[1]

The Gold Standard Reagent:

-

Chemical: 3-Cyanopropyldiisopropylchlorosilane (or similar bulky variants).

-

Mechanism: The two bulky isopropyl groups physically block water molecules from attacking the basal Si-O-Si bonds.

-

Outcome: Extends column lifetime at pH 2.0 by 10–20x compared to standard cyanopropyl phases.

Experimental Protocol: High-Fidelity Grafting

This protocol is designed for the functionalization of porous silica particles (5 µm) or planar silica slides. It prioritizes anhydrous deposition to prevent self-polymerization and ensure a dense, stable monolayer.

4.1 Materials

-

Substrate: Activated Silica (Dried at 120°C under vacuum for 12h).

-

Silane: 3-Cyanopropyldimethylchlorosilane (Standard) or 3-Cyanopropyldiisopropylchlorosilane (Stabilized).

-

Solvent: Anhydrous Toluene (<50 ppm water).

-

Scavenger: Imidazole or Pyridine (to neutralize HCl byproduct).

4.2 Step-by-Step Workflow

-

Activation:

-

Suspend silica in 5% HCl for 4 hours (reflux) to maximize surface silanols.

-

Wash with water until neutral, then dry at 120°C under vacuum overnight. Critical: Removes physisorbed water that causes silane polymerization.

-

-

Grafting Reaction:

-

Reactor: Flame-dried glassware under Nitrogen atmosphere.

-

Mix: Suspend 5g Silica in 50mL Anhydrous Toluene.

-

Add: 1.5 equivalents of Silane (relative to surface area, typically ~8 µmol/m²) + 2.0 equivalents of Imidazole.

-

Reflux: Heat to 110°C (reflux) for 24 hours. Why? High temperature drives the kinetics of the bulky sterically protected silanes.

-

-

Washing & Curing (The "Lock-in" Step):

-

Filter and wash sequentially with Toluene, Dichloromethane, and Methanol.

-

Cure: Place the functionalized silica in an oven at 110°C for 4 hours .

-

Mechanism:[2][3][4][5][6] Curing promotes the condensation of any remaining unreacted silanols with the silane layer, "locking" the network and increasing hydrolytic resistance.

-

-

Endcapping (Optional but Recommended):

-

React with Hexamethyldisilazane (HMDS) to cap residual silanols, reducing peak tailing for basic compounds.

-

4.3 Process Visualization

Caption: Figure 2. Optimized grafting workflow for hydrolytic stability. The drying and curing steps are critical control points.

Quantitative Stability Metrics

When evaluating nitrile phases, use the following benchmarks to determine if your synthesis was successful.

| Parameter | Standard Cyanopropyl | Sterically Protected (Diisopropyl) |

| pH Range | 3.0 – 7.0 | 2.0 – 8.0 |

| Max Temp (pH 7) | 40°C | 60°C |

| Lifetime (Acid Flush) | < 50 hours (at pH 2) | > 500 hours (at pH 2) |

| Surface Coverage | ~3.5 µmol/m² | ~2.5 µmol/m² (Lower due to steric bulk) |

Note on Surface Coverage: Do not chase maximum coverage with sterically protected silanes. The bulky groups limit density naturally. A lower density (2.5 µmol/m²) with high stability is superior to a high density (3.5 µmol/m²) that hydrolyzes in 24 hours.

References

-

Stability of Cyano Bonded Phase HPLC Columns. Sigma-Aldrich Technical Report. (Detailed analysis of pH limits and diisopropyl protection). Link

-

Hydrolysis of Nitriles. Chemistry LibreTexts. (Mechanistic overview of CN conversion to COOH). Link

-

Effect of Steric Protection on Silane Hydrolysis. Journal of Chromatography A. (Comparison of isopropyl vs methyl side groups). Link

-

Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Brochure. (Fundamental chemistry of siloxane hydrolysis and wetting effects). Link

-

Preparation of Stable Silica-Based Stationary Phases. Journal of Separation Science. (Protocols for curing and endcapping). Link

Sources

- 1. DE102007020009A1 - Chromatographic stationary phase, e.g. for reverse-phase HPLC, comprises a silica support modified with coupling agent, e.g. C18, and with end-capping groups derived from methylhydrogensilane compounds - Google Patents [patents.google.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]

- 6. chromatographyonline.com [chromatographyonline.com]

Technical Safety Monograph: (Triethoxysilyl)acetonitrile

CAS No. 18306-29-1

Part 1: Chemical Architecture & Identity

(Triethoxysilyl)acetonitrile is a bifunctional organosilane featuring a hydrolyzable triethoxysilyl tail and a reactive nitrile (cyano) headgroup. It serves as a critical intermediate in the synthesis of stationary phases for chromatography and as a coupling agent for surface modification, introducing polar nitrile groups to inorganic substrates (glass, silica, metals).

Molecular Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 2-(Triethoxysilyl)acetonitrile |

| Synonyms | Cyanomethyltriethoxysilane; (Cyanomethyl)triethoxysilane |

| CAS Number | 18306-29-1 |

| Molecular Formula | |

| Molecular Weight | 203.31 g/mol |

| SMILES | CCO(OCC)OCC |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in anhydrous alcohols, ethers, toluene; reacts with water.[1] |

Structural Reactivity Diagram

The following diagram illustrates the dual-reactivity profile of the molecule: the moisture-sensitive silane anchor and the metabolically active nitrile group.

Figure 1: Reactivity pathways indicating hydrolytic instability and potential metabolic toxicity vectors.

Part 2: Critical Hazard Assessment (GHS)

This compound presents a complex hazard profile. While often less acutely toxic than free aliphatic nitriles (like chloroacetonitrile), the presence of the alpha-silyl group does not guarantee metabolic stability. Furthermore, the hydrolysis product (ethanol) introduces flammability and toxicity risks often overlooked in "inert" silane handling.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Cat 4 | H227: Combustible liquid.[2] (Flash Point >60°C typical for this MW). |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3] (Precautionary classification due to nitrile).[4] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5][6] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][4][5][6] |

| Specific Target Organ | Cat 3 | H335: May cause respiratory irritation.[1][2][3][6] |

The "Alpha-Silyl" Nitrile Risk

Unlike simple alkyl nitriles, alpha-silyl nitriles (

-

Cyanide Potential: In vivo, aliphatic nitriles undergo

-carbon hydroxylation by Cytochrome P450, leading to cyanohydrin intermediates that decompose to release cyanide ( -

Hydrolysis: Contact with mucosal membranes (eyes/lungs) triggers rapid hydrolysis, releasing 3 moles of ethanol for every mole of silane. This causes local dehydration and solvent-induced irritation.

Part 3: Physical & Chemical Properties

Note: Exact physical constants for this specific CAS are often proprietary or batch-dependent. The values below represent the consensus for high-purity research grades.

| Property | Value | Notes |

| Boiling Point | >200°C (est.)[8] | Often distilled under reduced pressure (e.g., 85-90°C @ 2 mmHg). |

| Flash Point | >65°C | Class IIIA Combustible Liquid. |

| Density | 0.95 – 0.98 g/mL | Varies by purity/temperature. |

| Refractive Index | ~1.42 | |

| Hydrolytic Sensitivity | High | Reacts within minutes in ambient air. |

| Auto-ignition Temp | Not Determined | Assume >250°C based on homologs. |

Part 4: Operational Handling Protocol

The "Dry-Line" Transfer Technique

To maintain the integrity of the silane and ensure operator safety, all transfers must occur under an inert atmosphere (Nitrogen or Argon).

Figure 2: Inert atmosphere handling workflow to prevent premature hydrolysis.

Step-by-Step Surface Modification Protocol

Objective: Functionalize a silica substrate with nitrile groups.

-

Substrate Activation: Clean silica/glass with Piranha solution (

) or Oxygen Plasma to generate surface silanols ( -

Solvent Prep: Use anhydrous Toluene or Dichloromethane. Water content must be <50 ppm.

-

Silane Solution: Prepare a 1-2% (v/v) solution of (Triethoxysilyl)acetonitrile in the dry solvent.

-

Deposition: Immerse the substrate for 1-12 hours under

atmosphere. -

Washing: Rinse sequentially with Toluene

Ethanol -

Curing: Bake at 110°C for 30-60 minutes to crosslink the siloxane network.

Part 5: Emergency Response & Disposal

Fire Fighting

-

Media: Alcohol-resistant foam, dry chemical, or

.[10] -

Do NOT use: Water jet (spreads the burning liquid).

-

Hazard: Fire releases toxic fumes including Nitrogen Oxides (

) and potentially trace Hydrogen Cyanide (

First Aid (Cyanide Precaution)

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (accelerates absorption).

-

Ingestion: Medical Emergency. Do not induce vomiting. If conscious, rinse mouth. Treat as potential nitrile poisoning. Medical professionals should evaluate for signs of tissue hypoxia (cyanide effect) [2].

Disposal

-

Hydrolysis Method: Slowly add the silane to a stirred mixture of water and dilute acid (e.g., 5% HCl) to fully hydrolyze the ethoxy groups and solubilize the nitrile.

-

Waste Stream: Dispose of the resulting aqueous/organic mixture as Hazardous Organic Waste . Do not pour down drains.

References

-

National Institutes of Health (NIH) - PubChem. Nitrile Toxicity Mechanisms & Metabolism. Available at: [Link]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[2][5] (General mechanism of silane hydrolysis and safety). Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for Organosilanes. (General hazard classifications for triethoxysilanes). Available at: [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. gelest.com [gelest.com]

- 7. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 614-29-9 | CAS DataBase [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

Dielectric Engineering of (Triethoxysilyl)acetonitrile: Film Architecture and Electronic Properties

Executive Summary

(Triethoxysilyl)acetonitrile (TESAN), often referred to as cyanomethyltriethoxysilane, represents a distinct class of "alpha-silanes" where a highly polar nitrile group is separated from the silicon atom by a single methylene spacer (

However, this molecule presents a paradox: while the short spacer maximizes dipole density (enhancing

Part 1: The Physics of Dipolar Alignment

The Dielectric Mechanism

The dielectric constant of a TESAN film is not an intrinsic constant but a dynamic response function driven by the orientational polarization of the nitrile (

According to the Fröhlich-Kirkwood theory , the static dielectric constant (

Where:

-

: Number density of dipoles (Crucially high in TESAN due to the short

- : Dipole moment of the nitrile group (~3.9 Debye).

- : Kirkwood correlation factor (measures short-range dipolar alignment).

Expert Insight: In long-chain silanes (e.g., cyanopropyl), the flexible alkyl chain allows random coiling, often reducing the effective

The "Alpha-Effect" Instability

Researchers must be aware of the "alpha-effect." The electronegative nitrile group at the alpha position increases the electrophilicity of the silicon atom.

-

Risk: Under basic conditions (pH > 8), the OH⁻ ion can attack the silicon, leading to the cleavage of the Si-C bond and loss of the functional nitrile group.

-

Solution: All hydrolysis steps must be performed under strictly controlled acidic conditions (pH 4–5) to preserve the dielectric functionality.

Part 2: Fabrication Methodologies

Sol-Gel Precursor Synthesis (Acid-Catalyzed)

To create a high-quality dielectric film, we utilize a sol-gel approach rather than simple self-assembled monolayer (SAM) deposition, as the latter often yields pinholes that cause leakage currents.

Protocol: TESAN Sol Preparation

-

Solvent Choice: Anhydrous Ethanol (EtOH). Avoid methanol to prevent transesterification kinetics issues.

-

Molar Ratio: 1:10:4 (TESAN : EtOH :

). -

Catalyst: 0.1 M HCl. (Target pH ~4.5).

-

Procedure:

-

Dissolve TESAN in EtOH under dry

. -

Add acidified water dropwise while stirring at 0°C (ice bath) to control the exotherm.

-

Aging: Stir at Room Temperature (RT) for 12 hours. Do not reflux. Refluxing promotes rapid condensation which leads to particulate formation rather than the linear oligomers required for smooth films.

-

Visualization: Fabrication Workflow

Figure 1: Optimized acid-catalyzed sol-gel workflow to prevent Si-C bond cleavage while ensuring linear oligomer formation for smooth dielectric films.

Film Deposition & Curing

-

Substrate: Heavily doped Si (acting as Gate) or ITO-glass. Clean with UV-Ozone (20 min) to ensure hydroxyl density for anchoring.

-

Spin Coating: 2000 RPM for 40s.

-

Curing (Critical):

-

Step 1: 100°C for 5 min (removes ethanol/water).

-

Step 2: 150°C for 2 hours under vacuum.

-

Warning: Do not exceed 200°C. While the silica backbone is stable, the nitrile group can undergo thermal degradation or oxidation above this threshold, increasing the loss tangent (

).

-

Part 3: Dielectric Characterization & Data

The following data summarizes the expected performance of optimized TESAN films compared to standard dielectrics.

Table 1: Comparative Dielectric Properties

| Material System | Dielectric Constant ( | Breakdown Field (MV/cm) | Leakage Current (@ 2 MV/cm) | Surface Energy (mN/m) |

| TESAN (Si-CH₂-CN) | 16.5 ± 2.0 | ~2.5 | ~45 (Polar) | |

| Cyanopropyl-Silane | 11.0 ± 1.5 | 3.0 | ~40 | |

| Thermal SiO₂ | 3.9 | >10 | >50 (Hydrophilic) | |

| PMMA (Polymer) | 3.5 | 2.0 | ~40 |

Analysis of Leakage Current: TESAN films exhibit slightly higher leakage than long-chain alkyl silanes. This is due to the high polarity facilitating charge hopping (Poole-Frenkel emission) at high fields. To mitigate this in device applications, a bilayer approach is often recommended: a thin (5 nm) cross-linked polymer capping layer (e.g., polystyrene) can block leakage while maintaining the high capacitance of the underlying TESAN layer.

Part 4: Integration in Bio-Electronics & Drug Development

While primarily an electronic material, TESAN has specific utility in the bio-pharma and sensing sectors requested by the audience.

Biosensor Transduction Layers

In Field-Effect Biosensors (Bio-FETs), the sensitivity is proportional to the gate capacitance. Replacing

Surface Functionalization (Nitrile Chemistry)

For drug development assays, the nitrile group on the TESAN film is not just a passive dielectric element; it is a "masked" reactive handle.

-

Pathway: The surface

groups can be reduced to primary amines ( -

Utility: These amines serve as anchors for covalent attachment of antibodies or DNA aptamers. This allows the creation of a dual-function surface : it acts as the high-

gate dielectric and the biological capture surface simultaneously, eliminating the need for additional passivation layers that reduce sensitivity.

Visualization: Bio-FET Integration

Figure 2: Architecture of a Bio-FET using TESAN. The film serves a dual role: high-capacitance signal transduction and a scaffold for receptor immobilization.

References

-

Facchetti, A., et al. (2005). "Gate Dielectrics for Organic Field-Effect Transistors: New Opportunities for Organic Electronics." Advanced Materials. Link

-

Arkles, B., et al. (2014).[1] "Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes." Chemistry – A European Journal.[1][2] Link

-

Yoon, M. H., et al. (2005). "Low-Voltage Organic Field-Effect Transistors and Inverters Enabled by Ultrathin Cross-Linked Polymers as Gate Dielectrics." Journal of the American Chemical Society. Link

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. Link

-

NIST. "CCCBDB: Experimental Dipole Moments." Computational Chemistry Comparison and Benchmark Database. Link

Sources

Molecular Architecture and Functional Dynamics of 3-(Triethoxysilyl)propionitrile

Topic: Structure and Functional Dynamics of 3-(Triethoxysilyl)propionitrile Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Materials Scientists

A Technical Monograph on Structure, Synthesis, and Interfacial Application

Executive Summary & Chemical Identity

3-(Triethoxysilyl)propionitrile (CAS: 919-31-3) serves as a critical bifunctional organosilane in the materials science and pharmaceutical sectors. Often colloquially referred to as

While frequently confused with its homolog, 3-cyanopropyltriethoxysilane (used in "Cyano" HPLC columns), the propionitrile derivative is industrially paramount as the synthetic precursor to 3-aminopropyltriethoxysilane (APTES) , the world's most ubiquitous silane coupling agent. This guide dissects its structural parameters, the kinetic challenges of its synthesis, and its direct applications in energy storage and surface chemistry.

Core Chemical Parameters

| Parameter | Value | Technical Context |

| IUPAC Name | 3-(Triethoxysilyl)propanenitrile | Numbering starts at cyano carbon (C1). Si is on C3. |

| CAS Number | 919-31-3 | Distinct from the |

| Formula | MW: 217.34 g/mol | |

| Boiling Point | 224 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 0.979 g/mL | Slightly less dense than water; immiscible until hydrolysis occurs. |

| Dipole Moment | ~3.5 - 4.0 D | Driven by the strong electron-withdrawing nitrile group. |

Molecular Architecture & Electronic Properties

The molecule functions as a "Janus" particle—two faces with opposing reactivities.

The Siloxane Anchor (Inorganic Terminus)

The triethoxysilyl group (

The Nitrile Head (Organic Terminus)

The cyano group (

-

High Polarity: Creates dipole-dipole interactions, useful for wetting polar solvents or separating polar analytes.

-

Electrochemical Stability: The nitrile group is stable at high voltages (

vs Li/Li+), making this molecule a candidate for solid-electrolyte interphase (SEI) formation in Li-ion batteries. -

Reducibility: The

bond can be hydrogenated to a primary amine (

The Ethyl Linker (The Critical Spacer)

The two-carbon spacer (

Synthesis: The Regioselectivity Challenge

The synthesis of 3-(triethoxysilyl)propionitrile is a classic case study in catalytic regioselectivity. It is produced via the hydrosilylation of acrylonitrile with triethoxysilane.

The Problem: vs. Addition

When triethoxysilane adds across the double bond of acrylonitrile (

-

-isomer (Target):

-

-isomer (Impurity):

Expert Insight: Standard Platinum (Karstedt's) catalysts often favor the

Experimental Protocol: Surface Silanization

While its primary use is a precursor, 3-(triethoxysilyl)propionitrile is used to create polar, non-protic surfaces. The following protocol ensures a dense monolayer formation on silica substrates.

Reagents

-

Silane: 3-(Triethoxysilyl)propionitrile (97%+)

-

Solvent: Anhydrous Toluene (Preferred for monolayer control) or 95% Ethanol (for thicker, oligomeric layers).

-

Catalyst: Glacial Acetic Acid (to adjust pH to 4.5–5.5).

Step-by-Step Methodology

-

Substrate Activation: Clean silica/glass with Piranha solution (

) for 30 min to maximize surface silanol ( -

Solution Prep: Prepare a 2% (v/v) solution of silane in Toluene.

-

Hydrolysis Induction: Add acetic acid to reach pH 5. Stir for 5 minutes. (In toluene, hydrolysis is surface-mediated; in ethanol, pre-hydrolysis occurs in solution).

-

Deposition: Immerse substrate for 1–4 hours at room temperature under inert atmosphere (Argon) to prevent uncontrolled polymerization.

-

Washing: Rinse sequentially with Toluene

Ethanol -

Curing (Critical): Bake at 110°C for 30 minutes .

-

Why? This drives the condensation reaction (

), converting hydrogen bonds into permanent covalent siloxane linkages.

-

Applications in Advanced Research

Precursor for Aminosilanes (APTES)

The most significant application of this molecule is indirect. By hydrogenating the nitrile group (

-

Significance: APTES is the industry standard for attaching proteins, DNA, and antibodies to biosensors. The purity of the nitrile precursor directly dictates the purity of the final APTES monolayer.

Lithium-Ion Battery Electrolytes

Recent research highlights nitrile-functionalized silanes as additives for high-voltage electrolytes.

-

Mechanism: The nitrile group coordinates with

ions, increasing the transference number. -

SEI Formation: The ethoxy groups participate in forming a silicon-rich Solid Electrolyte Interphase (SEI) that is more flexible and conductive than carbonate-derived SEIs, preventing electrode degradation at voltages

.

Chromatography (Stationary Phases)

While

-

Selectivity: It acts as a moderately polar phase (between C18 and Silica). It interacts via dipole-dipole forces and

-

References

-

PubChem Database. "3-(Triethoxysilyl)propionitrile - Compound Summary." National Center for Biotechnology Information. [Link]

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Arkema. [Link]

-

Parrillo, D., et al. "Process Development of the Hydrosilylation Synthesis of Beta-Cyanoethyltriethoxysilane." GE Advanced Materials.[1] (Contextualized via search results on industrial hydrosilylation of acrylonitrile).

-

Zhang, L., et al. "Nitrile-functionalized Silane Electrolytes for High Voltage Lithium-Ion Batteries." Journal of Power Sources. (General reference for nitrile-silane applications in batteries).

Sources

Methodological & Application

protocol for silica surface modification with (Triethoxysilyl)acetonitrile

An Application Guide to the Surface Modification of Silica with (Triethoxysilyl)acetonitrile

Introduction: The Strategic Importance of Nitrile-Functionalized Silica

The precise control of surface chemistry is a cornerstone of advancements in materials science, chromatography, and drug development. Silica, with its robust mechanical properties and well-defined surface chemistry, serves as an ideal substrate for modification. Functionalization with organosilanes allows for the tailoring of its surface properties to suit specific applications. Among the diverse range of functional groups, the nitrile (–C≡N) group offers unique advantages, particularly in the life sciences.

The nitrile moiety is a valuable functional group in medicinal chemistry, often used to modulate the physicochemical properties of drug candidates, enhance binding affinity to target proteins, and improve metabolic stability.[1][2] Its introduction onto a silica surface creates a versatile platform for various applications. Nitrile-functionalized silica can be used as a solid-phase support for organic synthesis, a stationary phase for chromatographic separations, or as a substrate for the covalent immobilization of biomolecules. This guide provides a comprehensive protocol for the surface modification of silica with (triethoxysilyl)acetonitrile, grounded in the fundamental principles of silanization chemistry.

The Underlying Chemistry: Mechanism of Silanization

The covalent attachment of (triethoxysilyl)acetonitrile to a silica surface is not a single-step event but a sophisticated two-stage process involving hydrolysis and condensation.[3][4] Understanding this mechanism is critical for controlling the quality, uniformity, and density of the resulting functional layer.

-

Hydrolysis: The process is initiated by the hydrolysis of the triethoxy groups (–OCH₂CH₃) on the silane in the presence of trace amounts of water to form reactive silanol groups (–OH). This reaction releases ethanol as a byproduct. While the reaction should be conducted in a nominally anhydrous solvent to prevent premature self-condensation of the silane in solution, a minute quantity of adsorbed water on the silica surface is essential to initiate the process at the interface.[5]

-

Condensation: The newly formed silanol groups on the (triethoxysilyl)acetonitrile molecule can then react in two competitive ways:

-

Surface Condensation: The desired reaction, where the silanol groups of the silane condense with the hydroxyl groups (silanols) present on the silica substrate, forming stable siloxane bonds (Si–O–Si). This covalently grafts the nitrile-containing molecule to the surface.

-

Self-Condensation (Polymerization): Hydrolyzed silane molecules can also react with each other, forming a cross-linked polysiloxane network on the surface.[3] The extent of this polymerization is influenced by reaction conditions, particularly the amount of water present.

-

Controlling these reactions is paramount for achieving a well-defined monolayer versus a less-ordered, thick polymer film.[6][7]

Protocol for Nitrile Functionalization of Silica Surfaces

This protocol is designed for silica wafers or glass slides but can be adapted for silica nanoparticles with appropriate modifications to the washing steps (e.g., using centrifugation instead of rinsing).

Part 1: Substrate Cleaning and Activation

The causality behind this step is critical: the density and uniformity of the final silane layer are directly dependent on the population of surface silanol (Si-OH) groups. A pristine, fully hydroxylated surface is essential for a successful and reproducible modification.

Materials:

-

Silica substrates (wafers, glass slides, or nanoparticles)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (18 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Oven or vacuum oven

Procedure:

-

Initial Cleaning: Sonicate the silica substrates in a sequence of acetone, then isopropanol, for 15 minutes each to remove organic residues. Rinse thoroughly with DI water between solvents.

-

Piranha Etching (Activation):

-

Safety First: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care inside a fume hood using appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat). Never store Piranha solution in a sealed container.

-

Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

-

Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes. This step removes recalcitrant organic matter and, more importantly, fully hydroxylates the silica surface, maximizing the number of reactive sites.

-

-

Final Rinse and Dry:

-

Carefully remove the substrates and rinse them copiously with DI water.

-

Dry the substrates under a stream of high-purity nitrogen or argon.

-

Place the substrates in an oven at 110-120°C for at least 1 hour (or in a vacuum oven) to remove physisorbed water. The surface must be dry, but not so aggressively heated as to dehydroxylate it by forming siloxane bridges.

-

-

Storage: Use the activated substrates immediately for the best results. If storage is necessary, keep them in a desiccator.

Part 2: Silanization Reaction

The choice of an anhydrous, aprotic solvent is deliberate to minimize silane self-condensation in the bulk solution, thereby promoting a more uniform surface reaction.[6]

Materials:

-

Activated silica substrates

-

(Triethoxysilyl)acetonitrile

-

Anhydrous toluene (or other anhydrous, aprotic solvent like hexane)

-

Reaction vessel with a nitrogen/argon inlet

Procedure:

-

Place the dry, activated silica substrates into the reaction vessel.

-

Seal the vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to create an anhydrous environment.

-

Through a septum, introduce enough anhydrous toluene to fully immerse the substrates.

-

Add (triethoxysilyl)acetonitrile to the toluene to achieve a final concentration of 1-5% by volume. A lower concentration often leads to better-ordered monolayers.[6][7]

-

Allow the reaction to proceed for 2-4 hours at room temperature or elevate the temperature to 50-70°C to accelerate the process. The optimal time and temperature may require empirical determination for specific applications.[8]

-

Post-Reaction Workup:

-

Remove the substrates from the silane solution.

-

Rinse thoroughly with fresh toluene to remove any non-covalently bound silane.

-

Sonicate briefly (2-5 minutes) in toluene, followed by isopropanol, to remove physisorbed molecules.

-

Dry the modified substrates under a stream of nitrogen.

-

-

Curing: Bake the functionalized substrates at 110°C for 30-60 minutes. This step drives the condensation reaction to completion, forming robust covalent bonds between the silane and the surface and cross-linking adjacent silane molecules.

Verification and Characterization

A protocol is only as reliable as its validation. The following techniques provide a self-validating system to confirm the successful modification of the silica surface.

| Technique | Purpose | Expected Result for Successful Modification |

| Contact Angle Goniometry | Measures surface wettability; a proxy for chemical change. | An increase in the static water contact angle compared to the highly hydrophilic activated silica (~0-10°). The final angle will depend on the surface density. |

| FTIR Spectroscopy (ATR-FTIR) | Detects the presence of specific chemical bonds. | Appearance of a sharp peak around 2250 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration.[9] A decrease in the broad O-H stretch (~3400 cm⁻¹) of surface silanols.[9] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental composition of the surface. | Appearance of Nitrogen (N 1s) and an increased Carbon (C 1s) signal relative to the unmodified silica control. |

| Thermogravimetric Analysis (TGA) | Quantifies the mass of grafted material (for particles). | A distinct mass loss step at temperatures corresponding to the decomposition of the organic layer, allowing for calculation of grafting density.[10] |

Applications in Drug Development and Research

The nitrile-functionalized silica prepared via this protocol serves as a versatile starting material.

-

Chromatography: The polar nitrile group provides unique selectivity as a stationary phase in normal-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Solid-Phase Synthesis: The nitrile group can be chemically transformed into other functional groups (e.g., amines or carboxylic acids) to serve as an anchor point for peptide or oligonucleotide synthesis.[1]

-

Bioconjugation: It can be used to immobilize enzymes or antibodies for applications in diagnostics and biocatalysis. Silica nanoparticles, in particular, are explored as drug delivery systems, and surface functionalization is key to their performance.[11][12]

Troubleshooting

-

Problem: Low or inconsistent surface coverage (e.g., minimal change in contact angle).

-

Cause: Incomplete surface activation.

-

Solution: Ensure the Piranha solution is fresh and the treatment time is adequate. Use substrates immediately after activation.

-

Cause: Moisture in the reaction solvent.

-

Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves). Ensure all glassware is rigorously dried.

-

-

Problem: Hazy or uneven surface film.

-

Cause: Excessive self-condensation/polymerization of the silane.

-

Solution: Reduce the silane concentration and/or the reaction time. Ensure the post-reaction rinsing and sonication steps are performed thoroughly to remove physisorbed polymer.

-

References

-

Title: Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane Source: ACS Publications URL: [Link]

-

Title: Optimization of silica silanization by 3-aminopropyltriethoxysilane Source: PubMed URL: [Link]

-

Title: Optimal mixing of precipitated silica, silanes Source: Rubber News URL: [Link]

-

Title: Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds Source: MDPI URL: [Link]

-

Title: Silylation of the silica surface Source: Marcel Dekker, Inc. URL: [Link]

-

Title: HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE Source: Journal of Non-Crystalline Solids URL: [Link]

-

Title: Application of Nitrile in Drug Design Source: ResearchGate URL: [Link]

-

Title: Application of Nitrile in Drug Design Source: SIOC Journals URL: [Link]

-

Title: PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES Source: Publikationen der UdS URL: [Link]

-

Title: Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry Source: PMC URL: [Link]

-

Title: Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies Source: PMC URL: [Link]

-

Title: Recent progress in the applications of silica-based nanoparticles Source: RSC Publishing URL: [Link]

-

Title: Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group Source: ResearchGate URL: [Link]

-

Title: Kinetics of interaction of 3-aminopropyltriethoxysilane on a silica gel surface using elemental analysis and diffuse reflectance infrared Fourier transform spectra Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. lab.semi.ac.cn [lab.semi.ac.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Kinetics of interaction of 3-aminopropyltriethoxysilane on a silica gel surface using elemental analysis and diffuse reflectance infrared Fourier transform spectra - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent progress in the applications of silica-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01587K [pubs.rsc.org]

Application Note: Synthesis of Carboxylic Acid Functionalized Silica via Nitrile Hydrolysis

Introduction

Carboxylic acid-functionalized silica particles are indispensable materials in modern research and development, particularly in the pharmaceutical and biotechnology sectors. Their unique properties, including a high surface area, robust mechanical and thermal stability, and the presence of reactive carboxyl groups, make them ideal for a myriad of applications. These include the covalent immobilization of enzymes and antibodies, solid-phase peptide synthesis, development of drug delivery systems, and as stationary phases in chromatography for the separation of biomolecules.[1][2] This application note provides a detailed guide for the synthesis of carboxylic acid-functionalized silica, focusing on a robust two-step method commencing with the silanization of silica with a nitrile-containing silane, followed by the hydrolysis of the nitrile groups to carboxylic acids.

Theoretical Background: The Chemistry of Surface Modification

The synthesis route involves two primary stages: the initial grafting of nitrile functionalities onto the silica surface and their subsequent conversion to carboxylic acids.

-

Silanization with (3-Cyanopropyl)triethoxysilane: The process begins with the activation of the silica surface to generate silanol groups (Si-OH). These groups then react with an organosilane, in this case, (3-cyanopropyl)triethoxysilane. The ethoxy groups of the silane hydrolyze in the presence of trace water to form silanols, which then condense with the surface silanol groups of the silica, forming stable siloxane bonds (Si-O-Si). This effectively tethers the cyanopropyl groups to the silica surface.

-

Hydrolysis of Surface-Bound Nitriles: The core of this method lies in the hydrolysis of the nitrile (-C≡N) groups to carboxylic acid (-COOH) moieties. This transformation can be catalyzed by either an acid or a base.[3][4][5][6]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[4][5] This facilitates the nucleophilic attack by water, leading to the formation of an amide intermediate after a series of proton transfers.[5][6] The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[4][7][8]

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the nitrile carbon.[3][6] This also proceeds through an amide intermediate. The final product in the reaction mixture is the carboxylate salt (e.g., sodium carboxylate).[3][7] A subsequent acidification step is necessary to protonate the carboxylate and obtain the free carboxylic acid.[7][8]

-

The choice between acid and base catalysis can depend on the stability of the silica support and any other functional groups present. Basic conditions, especially at elevated temperatures, can lead to the dissolution of the silica matrix.[9] Therefore, acid-catalyzed hydrolysis is often preferred for silica-based materials.

Experimental Workflow Overview

The overall process for the synthesis of carboxylic acid-functionalized silica is a sequential, two-stage procedure. The initial step involves the surface modification of silica with a nitrile-containing silane, creating a nitrile-functionalized intermediate. This is followed by the chemical conversion of the nitrile groups into carboxylic acids through hydrolysis.

Figure 1: A schematic overview of the synthesis and characterization workflow.

Detailed Experimental Protocols

Part 1: Synthesis of Nitrile-Functionalized Silica

Materials:

-

Bare silica gel (pore size 60 Å, 230-400 mesh)

-

(3-Cyanopropyl)triethoxysilane (CPTES)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Schlenk line or nitrogen inlet

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Silica Activation:

-

Suspend 10 g of bare silica gel in 100 mL of 6 M HCl.

-

Reflux the mixture for 4 hours to clean the silica surface and maximize the number of silanol groups.

-

Allow the mixture to cool, then collect the silica by vacuum filtration and wash extensively with deionized water until the filtrate is neutral (pH 7).

-

Dry the activated silica in a vacuum oven at 120°C overnight.

-

-

Silanization:

-

Transfer the dried, activated silica to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add 100 mL of anhydrous toluene to the flask and stir to create a slurry.

-

Add 5 mL of (3-cyanopropyl)triethoxysilane to the slurry.

-

Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solvent.

-

After cooling to room temperature, collect the functionalized silica by vacuum filtration.

-

Wash the silica sequentially with toluene (3 x 50 mL) and methanol (3 x 50 mL) to remove any unreacted silane and byproducts.

-

Dry the nitrile-functionalized silica in a vacuum oven at 80°C for 12 hours.

-

Part 2: Hydrolysis of Nitrile Groups to Carboxylic Acids (Acid-Catalyzed)

Materials:

-

Nitrile-functionalized silica (from Part 1)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Hydrolysis Reaction:

-

Place 5 g of the dried nitrile-functionalized silica into a round-bottom flask.

-

Carefully add 50 mL of a 20% (v/v) aqueous sulfuric acid solution.

-

Heat the mixture to 100°C and maintain under vigorous stirring for 24 hours.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the silica by vacuum filtration.

-

Wash the carboxylic acid-functionalized silica extensively with deionized water until the filtrate is neutral (pH 7). This step is crucial to remove all traces of the acid catalyst.

-

Perform a final wash with methanol (2 x 30 mL).

-

-

Drying:

-

Dry the final product in a vacuum oven at 80°C overnight.

-

Store the dried carboxylic acid-functionalized silica in a desiccator.

-

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The conversion of the surface-bound nitrile to a carboxylic acid under acidic conditions is a multi-step process. It begins with the protonation of the nitrile, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the final carboxylic acid.

Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.

Characterization and Quality Control

To confirm the successful synthesis and to quantify the degree of functionalization, several analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary tool for qualitative assessment. The disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of a broad hydroxyl peak (from the -COOH, ~3000 cm⁻¹) and a carbonyl peak (~1700 cm⁻¹) are indicative of a successful reaction.

-

Thermogravimetric Analysis (TGA): TGA can be used to quantify the organic loading on the silica surface. By comparing the weight loss of the bare silica, the nitrile-functionalized silica, and the final carboxylic acid-functionalized product, the amount of grafted material can be determined.

-

Acid-Base Titration: This is a direct method to quantify the number of accessible carboxylic acid groups on the surface. A known mass of the functionalized silica is suspended in a solution and titrated with a standardized base (e.g., NaOH) to determine the molar quantity of acid groups.

Quantitative Data Summary

| Parameter | Typical Value | Characterization Method | Significance |

| Nitrile Peak (FTIR) | ~2250 cm⁻¹ | FTIR | Presence confirms successful silanization. |

| Carbonyl Peak (FTIR) | ~1700 cm⁻¹ | FTIR | Appearance confirms conversion to carboxylic acid. |

| Surface Loading | 0.5 - 1.5 mmol/g | TGA, Elemental Analysis | Quantifies the density of functional groups. |

| Acid Capacity | 0.4 - 1.2 mmol/g | Acid-Base Titration | Measures the accessible reactive sites. |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low functionalization density | Incomplete silica activation; moisture contamination during silanization; insufficient reaction time. | Ensure thorough activation and drying of silica; use anhydrous solvents and a dry atmosphere for silanization; extend reaction times. |

| Incomplete nitrile hydrolysis | Insufficient acid concentration or reaction time/temperature. | Increase the acid concentration, reaction temperature, or duration of the hydrolysis step. |